Product packaging for 2-[3-(Difluoromethyl)phenyl]propanoic acid(Cat. No.:)

2-[3-(Difluoromethyl)phenyl]propanoic acid

Cat. No.: B13309750
M. Wt: 200.18 g/mol
InChI Key: BZCBMQDIAAAGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Difluoromethyl)phenyl]propanoic acid is a fluorinated organic compound that serves as a valuable building block in scientific research, particularly in medicinal chemistry and drug discovery. The incorporation of the difluoromethyl group on the phenyl ring can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, making it a key structural motif for optimizing the pharmacokinetic profiles of lead compounds . Researchers utilize this acid as a precursor in the synthesis of more complex molecules, including potential pharmaceuticals and specialty chemicals. While a closely related amino-substituted analog, 3-Amino-2-[3-(difluoromethyl)phenyl]propanoic acid, is documented, further research is needed to fully elucidate the specific biological activities and mechanisms of action for the parent acid itself . As a propanoic acid derivative, it may be investigated for potential applications in areas such as enzyme inhibition or receptor modulation, similar to other substituted arylpropanoic acids which have been studied for anti-inflammatory and analgesic effects . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B13309750 2-[3-(Difluoromethyl)phenyl]propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-[3-(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)7-3-2-4-8(5-7)9(11)12/h2-6,9H,1H3,(H,13,14)

InChI Key

BZCBMQDIAAAGGY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)F)C(=O)O

Origin of Product

United States

Structural Characterization and Conformational Analysis

Spectroscopic Elucidation

Spectroscopic methodologies are fundamental in determining the chemical structure and confirming the molecular formula of 2-[3-(Difluoromethyl)phenyl]propanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the protons of the difluoromethyl group (CHF₂) are expected to exhibit a characteristic triplet due to coupling with the two fluorine atoms. The methine proton of the propanoic acid moiety would likely appear as a quartet, coupled to the adjacent methyl protons, which in turn would present as a doublet. The aromatic protons would show complex splitting patterns in the aromatic region of the spectrum, indicative of their substitution pattern on the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
COOH 10.0 - 13.0 Singlet
Ar-H 7.0 - 7.5 Multiplet
CHF₂ 6.5 - 7.0 Triplet
CH 3.5 - 4.0 Quartet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 170 - 180
Ar-C 125 - 140
CHF₂ 110 - 120 (triplet)
CH 40 - 50

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular mass.

The fragmentation of the molecular ion would likely involve characteristic losses. For instance, the loss of the carboxylic acid group (•COOH) would result in a significant fragment ion. Another prominent fragmentation pathway could be the cleavage of the bond between the chiral carbon and the phenyl ring, leading to fragments corresponding to the phenylpropanoic acid backbone and the difluoromethylphenyl moiety. The presence of the difluoromethyl group would also give rise to characteristic fragmentation patterns.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment m/z (mass-to-charge ratio)
[M]⁺ 200.06
[M - COOH]⁺ 155.06
[C₇H₅F₂]⁺ 127.04

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group.

The C-F stretching vibrations of the difluoromethyl group are expected to appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹. The aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions, further confirming the presence of the phenyl ring.

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
C=O (Carboxylic Acid) 1700 - 1725 Strong, Sharp
C-F 1000 - 1100 Strong
Aromatic C-H 3000 - 3100 Medium

Crystallographic Investigations

While spectroscopic methods provide information about the molecule in solution or the gas phase, crystallographic techniques, particularly single-crystal X-ray diffraction, are essential for determining the precise three-dimensional structure of this compound in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles. This technique would confirm the connectivity of all atoms and reveal the preferred conformation of the molecule in the crystalline state. The data obtained would include the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice.

Analysis of Crystal Packing and Supramolecular Motifs (e.g., Hydrogen Bonding Interactions)

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. A key feature of the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers. It is highly probable that two molecules of this compound would associate through strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of chemical compounds, particularly for pharmaceuticals, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability.

Currently, there is a lack of specific published studies detailing the polymorphic forms of this compound. However, insights can be gleaned from the crystallographic studies of related phenylpropanoic acid derivatives. For instance, the crystal structure of 3-[4-(Trifluoromethyl)phenyl]propanoic acid reveals the formation of inversion dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties. nih.govscienceopen.com This common structural motif in carboxylic acids often dictates the primary packing arrangement in the crystal lattice.

The potential for polymorphism in this compound would likely be influenced by the interplay of various intermolecular interactions, including:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of robust dimeric or catemeric synthons.

π-π Stacking: Interactions between the aromatic phenyl rings can contribute to the stabilization of the crystal packing.

The presence of the difluoromethyl group (-CHF₂) introduces additional complexity. The fluorine atoms can participate in weak hydrogen bonds and dipole-dipole interactions, which could lead to a variety of stable packing arrangements and, consequently, a higher propensity for polymorphism compared to its non-fluorinated counterparts. The specific crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would be expected to play a crucial role in the isolation of different polymorphic forms.

Further experimental investigation using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction would be necessary to definitively identify and characterize the polymorphic landscape of this compound.

Conformational Preferences and Dynamics

The conformational flexibility of this compound, particularly concerning the orientation of its propanoic acid side chain relative to the phenyl ring, is a key determinant of its molecular shape and potential interactions with biological targets.

τ1 (Cα-Cβ): Rotation around the bond connecting the chiral alpha-carbon to the carboxylic acid group.

τ2 (Ar-Cα): Rotation around the bond connecting the phenyl ring to the chiral alpha-carbon.

Computational and experimental studies on related fluorinated propanoic acids provide a framework for understanding the likely conformational preferences of this compound. For instance, studies on perfluoropropionic acid have identified multiple stable conformers, including gauche and syn forms, with the relative populations being influenced by intramolecular interactions. preprints.orgmdpi.com The fluorine atoms significantly impact the conformational landscape due to steric and electronic effects, such as the gauche effect. mdpi.com

For this compound, the conformation of the propanoic acid side chain will be governed by a balance of several factors:

Steric Hindrance: Repulsion between the difluoromethyl group, the methyl group on the alpha-carbon, and the carboxylic acid group will disfavor certain conformations.

Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the carboxylic acid proton and the fluorine atoms of the difluoromethyl group could stabilize specific orientations.

Electronic Effects: The electron-withdrawing nature of the difluoromethyl group can influence the electronic distribution in the phenyl ring and affect the rotational barrier around the Ar-Cα bond.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to explore the potential energy surface of this compound and predict the relative energies and populations of its stable conformers. researchgate.net Such studies on similar molecules have shown that the energy differences between conformers can be subtle, and multiple conformations may coexist in equilibrium. illinois.edu

The dynamic nature of the side chain means that the molecule is not static but rather exists as an ensemble of interconverting conformers. The rate of this interconversion and the relative populations of the conformers can be influenced by the surrounding environment, such as the solvent or a biological binding pocket.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and various other electronic characteristics.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 2-[3-(Difluoromethyl)phenyl]propanoic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to determine its optimized three-dimensional geometry and various electronic descriptors. researchgate.netresearchgate.net

These calculations yield critical data regarding the molecule's stability and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more likely to be reactive. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions. researchgate.net

Table 1: Illustrative Electronic Properties of this compound Predicted by DFT Note: The following values are hypothetical examples to illustrate the output of DFT calculations and are not derived from experimental or published computational data for this specific molecule.

Calculated PropertyPredicted Value (Illustrative)Significance
Energy of HOMO-6.8 eVRegion of the molecule most likely to donate electrons.
Energy of LUMO-1.2 eVRegion of the molecule most likely to accept electrons.
HOMO-LUMO Gap (ΔE)5.6 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasures the molecule's overall polarity.
Molecular Electrostatic PotentialNegative potential around carboxyl oxygen atoms; Positive potential around the carboxylic hydrogen and the C-H of the difluoromethyl group.Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding.

Quantum mechanical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. researchgate.net By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra of this compound. mdpi.com These calculated spectra, when appropriately scaled to account for systematic errors in the theoretical methods, typically show good agreement with experimental data and assist in assigning specific vibrational modes to observed absorption bands. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net These theoretical calculations provide a valuable reference for interpreting experimental NMR spectra, helping to assign specific signals to the corresponding nuclei within the molecule.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Fluorinated Carboxylic Acid Note: This table uses data for a related compound class to illustrate the predictive power of the methodology, as specific data for this compound is unavailable.

Spectroscopic DataCalculation MethodPredicted ValueExperimental Value
IR: C=O StretchB3LYP/6-31G**1750 cm⁻¹1735 cm⁻¹
¹³C NMR: COOHGIAO/B3LYP178 ppm175 ppm
¹⁹F NMR: CF₂HGIAO/B3LYP-110 ppm-112 ppm

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is invaluable for studying conformational flexibility and the interactions between a molecule and its environment, such as a biological receptor. aaai.orgcardiff.ac.uk

The propanoic acid side chain of this compound is flexible, allowing the molecule to adopt various conformations. nih.gov MD simulations can be used to explore the conformational landscape by simulating the molecule's movement over nanoseconds or longer. mdpi.com This analysis reveals the most stable, low-energy conformations and the energy barriers between them. The conformational preferences of similar phenylpropanoic acid derivatives have been shown to be influenced by both intramolecular forces and the surrounding solvent. nih.govmdpi.com For this molecule, key dihedral angles, particularly those along the C-C bonds of the propanoic acid chain, would be monitored to identify predominant conformers (e.g., gauche vs. trans). illinois.edu

Given its structural similarity to profen-class non-steroidal anti-inflammatory drugs (NSAIDs), a likely biological target for this compound is the cyclooxygenase (COX) enzyme. researchgate.netnih.gov Molecular docking could first be employed to predict the most favorable binding pose of the molecule within the COX active site. Subsequently, MD simulations of the ligand-protein complex can provide detailed insights into the stability and dynamics of the binding. researchgate.netnih.gov

During an MD simulation, the root-mean-square deviation (RMSD) of the ligand would be calculated to assess its stability in the binding pocket. researchgate.net Key interactions, such as the salt bridge formed between the molecule's carboxylate group and a conserved arginine residue (e.g., Arg120 in COX-1) in the active site, can be monitored over time. nih.gov These simulations can help elucidate the molecular determinants of binding affinity and selectivity. nih.govrub.de

Prediction of Molecular Interactions and Bioisosteric Relationships

The difluoromethyl (CF₂H) group is a key functional moiety in this compound, with unique properties that influence its molecular interactions. acs.orgnih.gov This group is recognized as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH₂) groups. researchgate.netresearchgate.net A bioisosteric replacement can maintain or improve biological activity while modifying physicochemical properties like metabolic stability or membrane permeability. researchgate.net

Crucially, the CF₂H group can act as a "lipophilic hydrogen bond donor." researchgate.netbohrium.com The C-H bond is polarized by the two highly electronegative fluorine atoms, enabling it to form unconventional hydrogen bonds with suitable acceptor atoms (like oxygen or nitrogen) in a protein's active site. researchgate.net Computational methods such as DFT can be used to characterize the strength and geometry of these potential C-H···O or C-H···N interactions. This hydrogen bonding capability, combined with increased lipophilicity compared to a hydroxyl group, could significantly enhance the binding affinity of this compound to its biological target. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

While specific SAR and QSAR studies for this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand how structural modifications would likely affect its biological activity. SAR and QSAR models are mathematical representations that correlate a compound's chemical structure with its biological effect.

For phenylpropanoic acid derivatives, SAR studies have often focused on:

Substitution on the phenyl ring: The nature, position, and electronic properties of substituents on the aromatic ring can dramatically alter activity. The 3-(difluoromethyl) substitution in the target compound is expected to influence its electronic distribution and steric profile, thereby affecting its binding to a receptor.

Modifications of the propanoic acid side chain: Changes to the length, branching, or stereochemistry of the propanoic acid moiety can impact potency and selectivity.

Introduction of linking groups: In more complex analogs, the nature of any linker between the phenyl ring and other parts of the molecule is a key determinant of activity.

QSAR studies on related phenylpropanoic acids have utilized various molecular descriptors to build predictive models. These descriptors can be categorized as:

Electronic: Hammett constants, dipole moments, and atomic charges.

Steric: Molar refractivity, van der Waals radii, and topological indices.

Hydrophobic: Partition coefficient (logP) and other lipophilicity parameters.

Molecular Docking Investigations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

In the absence of specific docking studies for this compound, we can infer potential interactions based on studies of structurally similar molecules, such as other fluorinated propanoic acid derivatives. For instance, the trifluoromethyl analog, 2-(3-(Trifluoromethyl)phenyl)propanoic acid, has been investigated for its interaction with enzymes like cyclooxygenase-2 (COX-2). Molecular docking simulations have shown that such compounds can bind to the active site of COX-2 with significant affinity.

A molecular docking simulation of this compound into a putative target's active site would likely reveal key interactions:

Hydrogen bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues in the binding pocket. The difluoromethyl group, with its moderate hydrogen bond donor capacity, could also participate in such interactions.

Hydrophobic interactions: The phenyl ring and the lipophilic difluoromethyl group would likely engage in hydrophobic interactions with nonpolar residues of the target protein.

Electrostatic interactions: The electron-withdrawing nature of the difluoromethyl group would create a specific electrostatic potential on the molecule, influencing its orientation within the binding site.

These computational predictions, while theoretical, provide a rational basis for designing further experimental studies to validate the predicted targets and binding modes of this compound.

Based on a comprehensive search for "this compound," there is currently no publicly available scientific literature detailing its specific preclinical biological activities as per the requested outline.

The search results did not yield any specific data on the following for the compound This compound :

In Vitro Antiproliferative Activity in Cell Lines: No studies were found that tested this specific compound's effects on cancer cell lines.

Antimicrobial (Antibacterial, Antifungal) Activity: There is no available data on the efficacy of this compound against bacterial or fungal strains.

Anti-inflammatory Investigations: No research detailing the anti-inflammatory properties of this specific molecule could be located.

Enzyme Inhibition Studies (e.g., Aromatic Amino Acid Aminotransferase): Information regarding the inhibitory effects of this compound on Aromatic Amino Acid Aminotransferase or other enzymes is not present in the available literature.

Receptor Agonism/Antagonism (e.g., Free Fatty Acid Receptor 1/GPR40, PPARα/γ, NK1 receptor): No studies were identified that investigated the interaction of this compound with FFAR1/GPR40, PPARα/γ, or the NK1 receptor.

While general information exists for the broader class of arylpropionic acid derivatives, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific research data for this molecule in the public domain. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings at this time.

Preclinical Biological Activity and Molecular Mechanistic Investigations

Mechanistic Pathways and Cellular Effects

Based on its structural class, 2-[3-(Difluoromethyl)phenyl]propanoic acid is anticipated to modulate key biochemical pathways related to inflammation and metabolism. Phenylpropanoids are known to disrupt inflammatory processes. nih.gov One of the most well-characterized pathways for this class of compounds is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of inflammation. mdpi.com

Derivatives of cinnamic acid, a related phenylpropanoid, have been shown to inhibit nitric oxide (NO) production and nuclear factor-kappa B (NF-κB) activity in cell-based assays. nih.gov The NF-κB pathway is a critical regulator of gene expression for pro-inflammatory cytokines, so its inhibition represents a significant anti-inflammatory mechanism. nih.gov

In the context of metabolic diseases, phenylpropanoic acid derivatives have been developed as potent agonists of the GPR40 receptor. nih.govdovepress.com Activation of GPR40 in pancreatic β-cells leads to an increase in intracellular calcium and stimulates glucose-dependent insulin (B600854) secretion. nih.gov Therefore, compounds of this nature can directly influence glucose homeostasis pathways.

The cellular effects of this compound are projected to be most prominent in inflammation and potentially in the central nervous system.

Inflammation: By inhibiting biochemical pathways that produce inflammatory mediators like prostaglandins and nitric oxide, the compound can reduce the cellular hallmarks of inflammation. nih.govnih.gov This includes decreasing the release of pro-inflammatory cytokines such as IL-6 and TNF-α from immune cells, which are central to the inflammatory response. mdpi.com

Synaptic Plasticity and Neuroinflammation: Research on propionic acid (PPA), the parent structure lacking the substituted phenyl ring, has revealed profound effects on the central nervous system. Systemic administration of PPA in rodent models has been shown to induce behavioral changes and ultrastructural alterations in the brain consistent with neuroinflammatory processes. nih.gov Specifically, PPA treatment can alter the architecture of synapses, affect synaptic mitochondria, and activate glial cells (astrocytes and microglia), which are involved in the brain's inflammatory response. nih.govnih.gov These findings establish a link between propanoic acids and the modulation of synaptic function and neuroinflammation, suggesting that derivatives like this compound could exert complex effects on neural cellular processes. nih.gov

Preclinical Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is heavily influenced by its metabolic stability and lipophilicity. The inclusion of a difluoromethyl group on the phenylpropanoic acid scaffold has significant and predictable effects on these properties.

Lipophilicity: Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a molecule's absorption, distribution, and ability to cross cell membranes. chemrxiv.org The substitution of hydrogen atoms with fluorine generally increases lipophilicity. mdpi.com Therefore, the difluoromethyl group is expected to make this compound more lipophilic than its non-fluorinated counterpart. This enhanced lipophilicity can improve permeability across biological membranes but must be carefully balanced, as excessively high lipophilicity can lead to poor solubility, increased plasma protein binding, and non-specific toxicity. nih.govdovepress.com

Predicted Effects of the Difluoromethyl Group
PropertyEffect of Difluoromethyl GroupPharmacokinetic Consequence
Lipophilicity (logP/logD)IncreaseMay improve membrane permeability and absorption; could increase plasma protein binding. mdpi.com
Metabolic StabilityIncreaseBlocks oxidative metabolism, likely leading to lower clearance and a longer half-life. mdpi.comnih.gov

Early-stage ADME profiling is essential to assess the drug-like properties of a compound. This is typically done using a tiered approach, starting with high-throughput in vitro assays before moving to more complex in vivo models. nih.gov

In Vitro Profiling: A standard panel of in vitro assays would be used to characterize the ADME properties of this compound. youtube.com

Solubility: Thermodynamic or kinetic solubility is measured in buffers at physiological pH to ensure the compound can dissolve sufficiently for absorption. youtube.com

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models using Caco-2 cells are used to predict passive diffusion and active transport across the intestinal wall, respectively. nih.gov

Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes from different species (e.g., rat, human) to determine its intrinsic clearance and metabolic half-life. frontiersin.orgmdpi.com This helps predict how quickly the compound will be eliminated by the liver.

Plasma Protein Binding: The extent to which the compound binds to plasma proteins like albumin is measured, as only the unbound (free) fraction is generally considered pharmacologically active and available for metabolism and excretion. nih.gov

In Vivo Profiling: Data from in vitro assays are used to model and predict in vivo pharmacokinetics. researchgate.net Initial in vivo studies are typically conducted in rodent models (e.g., rats or mice) following a single dose. nih.gov These studies measure key parameters such as:

Bioavailability: The fraction of an orally administered dose that reaches systemic circulation.

Clearance: The rate at which the compound is removed from the body.

Volume of Distribution: The extent to which the compound distributes into tissues versus remaining in the plasma.

Half-life: The time required for the plasma concentration of the compound to decrease by half. nih.gov

Studies in animal models also help identify the major routes of elimination (e.g., urine, feces) and characterize any major metabolites formed. nih.gov

Standard Early-Stage ADME Assays
Assay TypeModelParameter MeasuredPurpose
PermeabilityPAMPA / Caco-2 cellsPermeability coefficient (Papp)Predicts intestinal absorption. nih.gov
Metabolic StabilityLiver Microsomes / HepatocytesHalf-life (t½), Intrinsic Clearance (CLint)Predicts hepatic clearance and metabolic fate. mdpi.com
Plasma Protein BindingEquilibrium Dialysis / UltracentrifugationFraction unbound (fu)Determines the concentration of free, active compound. nih.gov
PharmacokineticsRodent Models (e.g., Rat)Bioavailability, Clearance, Half-lifeCharacterizes the overall in vivo disposition of the compound. nih.gov

Applications in Chemical Biology and Translational Research

Development of Chemical Probes for Biological Systems

The 2-arylpropanoic acid scaffold is versatile and can be modified for use in chemical biology as a probe to investigate biological systems. ontosight.ai A key application is in the development of tracers for Positron Emission Tomography (PET) imaging. researchgate.net By incorporating a positron-emitting isotope, such as fluorine-18, into the molecular structure, scientists can create radiotracers that allow for the non-invasive visualization and quantification of biological processes in vivo. ontosight.ai

For instance, phenylpropanoic acid derivatives have been labeled with fluorine isotopes to serve as tracers for monitoring the distribution, binding, and metabolism of these compounds within living organisms. ontosight.ai This technique is invaluable for understanding how potential drugs interact with their targets, such as specific enzymes or receptors, and for assessing their pharmacokinetic profiles. researchgate.netontosight.ai The difluoromethyl group itself is a subject of interest for PET tracer development, with radiosynthetic routes being explored to access ¹⁸F-difluoromethyl-containing molecules. researchgate.net

Role as Intermediates in Complex Organic Synthesis

The 2-[3-(difluoromethyl)phenyl]propanoic acid structure serves as a valuable intermediate in organic synthesis, providing a foundational scaffold that can be elaborated into more complex molecules. mdpi.com The chemical reactivity of both the carboxylic acid group and the aromatic ring allows for a wide range of modifications. The carboxylic acid can be converted into amides, esters, or other functional groups, while the phenyl ring can undergo further substitution. nih.govresearchgate.net

The synthesis of molecules containing the difluoromethyl group has become a significant area of research. acs.org Various methods have been developed for introducing the CHF2 moiety onto aromatic rings, often involving difluorocarbene (:CF2) as a key reactive intermediate. nih.govorgsyn.orgnih.gov Reagents like sodium chlorodifluoroacetate are used to generate difluorocarbene, which can then react with appropriate precursors. orgsyn.org More recent strategies employ visible-light photoredox catalysis to achieve these transformations under milder conditions. nih.gov The availability of these synthetic methods makes intermediates like this compound more accessible for building complex target molecules for various research applications. acs.orgnih.gov

Exploration in Drug Discovery Research as Lead Compounds or Scaffolds

The 2-arylpropanoic acid scaffold is a well-established "privileged structure" in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. researchgate.nethumanjournals.comorientjchem.orgmdpi.com These compounds primarily function by inhibiting cyclooxygenase (COX) enzymes. orientjchem.orgnih.gov Derivatives of this scaffold are continuously explored for a wide range of therapeutic targets beyond inflammation. nih.gov

The introduction of a difluoromethyl group is a strategic decision in drug design. technologypublisher.com The CF2H group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amide groups, potentially forming hydrogen bonds and interacting favorably with biological targets. acs.org Compared to the more common trifluoromethyl (CF3) group, the difluoromethyl group offers a more moderate increase in lipophilicity and can enhance metabolic stability and membrane permeability. acs.orgadelphi.edu This fine-tuning of physicochemical properties is crucial for optimizing a compound's efficacy and pharmacokinetic profile. nih.gov

Research into fluorinated 2-arylpropanoic acid derivatives has yielded compounds with potential applications in various diseases, as detailed in the table below.

Therapeutic AreaTarget/ApplicationExample/ObservationCitations
Anti-inflammatoryCOX InhibitionThe 2-arylpropanoic acid class is the basis for numerous NSAIDs. orientjchem.orgnih.gov
AnticancerSIRT2 and EGFR InhibitionDerivatives of 3-aminopropanoic acid with a phenylthiazole scaffold show promise as anticancer agents. mdpi.com
AnticancerGeneral AntiproliferativeProfens (a subclass of 2-arylpropanoic acids) have been investigated as lead compounds for developing new anticancer agents. nih.gov
AntiviralAnti-HIV, CMV, VZVRelated diarylsulfone compounds containing fluorinated groups have shown activity against various viruses. nih.gov
DiabetesPPARα/γ AgonismMeta-substituted phenyl propanoic acids have been designed as dual agonists for treating metabolic disorders. nih.gov
DiabetesGPR40 AgonismPhenylpropanoic acid derivatives have been identified as potent agonists for the G protein-coupled receptor 40, a target for type 2 diabetes. nih.gov

Potential in Agrochemical Research

The strategic inclusion of fluorine atoms has had a profound impact on the agrochemical industry. adelphi.eduacs.org The difluoromethyl group, in particular, is found in many commercial pesticides due to its ability to favorably modulate a molecule's biological activity and stability. adelphi.eduacs.orgresearchgate.net Incorporating a CF2H group can enhance a compound's metabolic stability, lipophilicity, and binding affinity to its target in a pest or plant. adelphi.eduacs.org

The difluoromethyl group is considered a valuable isostere in the design of new pesticides, and its application has led to the development of novel fungicides, herbicides, and insecticides. adelphi.eduacs.org Research has shown that difluoromethyl-containing compounds are effective against a range of agricultural threats. For example, difluoromethyl-pyrazole derivatives have been successfully developed as potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. researchgate.net The unique properties of the CF2H group continue to make it an attractive component for designing next-generation agrochemicals with improved efficacy and environmental profiles. technologypublisher.comadelphi.edu

Agrochemical TypeTarget/MechanismRole of Difluoromethyl GroupCitations
FungicidesSuccinate Dehydrogenase Inhibitors (SDHI)Key component in many modern SDHI fungicides, enhancing binding affinity and metabolic stability. acs.orgresearchgate.net
HerbicidesVariousUsed to modify the physicochemical properties of active molecules to improve uptake and efficacy. adelphi.eduacs.org
InsecticidesVariousContributes to the potency and stability of insecticidal compounds. adelphi.eduacs.org
Antiviral AgentsPlant VirusesResearch into difluoromethyl-containing compounds for controlling plant viral diseases is an emerging area. adelphi.eduacs.org

Advanced Analytical Method Development and Validation for Research Purposes

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a compound like 2-[3-(Difluoromethyl)phenyl]propanoic acid, which possesses both aromatic and carboxylic acid functional groups, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds. For phenylpropanoic acid derivatives, reversed-phase HPLC is frequently employed. nih.gov This method utilizes a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comcabidigitallibrary.org To ensure the carboxylic acid group is in a non-ionized state for better retention and peak shape, the mobile phase is often acidified with agents like phosphoric acid or formic acid. sielc.com

Method development would involve optimizing parameters such as mobile phase composition, flow rate, column temperature, and detector wavelength to achieve optimal separation from any impurities or related compounds. nih.govresearchgate.net Fluorescence detection can be employed to enhance sensitivity if the molecule exhibits natural fluorescence. nih.govresearchgate.net

Table 1: Representative HPLC Method Parameters

ParameterExample ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmStationary phase for reversed-phase separation.
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)Elutes the compound from the column; acid suppresses ionization. sielc.com
Flow Rate 1.0 mL/minControls the speed of the separation and retention time. researchgate.net
Column Temp. 30 °CAffects viscosity and separation efficiency.
Detector UV at 264 nmQuantifies the compound based on its light absorbance. researchgate.net
Injection Vol. 10 µLVolume of sample introduced into the system.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Due to the polar nature and low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. nih.gov Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.govepa.gov Common derivatization methods include esterification (e.g., methylation with diazomethane) or reaction with agents like pentafluorobenzyl bromide (PFBBr). epa.govsettek.com

Once derivatized, the compound can be separated on a capillary column and detected by a Flame Ionization Detector (FID) or, for halogenated derivatives, an Electron Capture Detector (ECD) for higher sensitivity. epa.govsettek.com The choice of column, typically a fused-silica open tubular column, influences the resolution and selectivity of the separation. settek.com

Table 2: Representative GC Method Parameters (Post-Derivatization)

ParameterExample ConditionPurpose
Derivatization Methylation or PentafluorobenzylationIncreases volatility and thermal stability for GC analysis. epa.gov
Column Fused-silica capillary column (e.g., DB-5 or equivalent)Provides high-resolution separation of volatile compounds. eurofins.com
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial temp. 80°C, ramp to 280°CTemperature gradient to elute compounds with different boiling points.
Detector Flame Ionization Detector (FID)General-purpose detector for organic compounds. settek.com
Carrier Gas Helium or NitrogenMobile phase that carries the analyte through the column.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is particularly valuable for analyzing compounds at very low concentrations in complex research samples. nih.govdiva-portal.org After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer.

For quantitative research, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the ionized molecule of interest) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity and reduces background noise, enhancing sensitivity. nih.gov

Table 3: Potential LC-MS/MS Method Parameters

ParameterExample ConditionPurpose
LC System UPLC/HPLC with C18 columnProvides chromatographic separation prior to detection. nih.gov
Mobile Phase Acetonitrile : Water with 5 mM Ammonium AcetateSeparates the analyte and provides ions for ESI. nih.gov
Ionization Mode Electrospray Ionization (ESI), NegativeGenerates negatively charged ions from the acidic analyte.
MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. nih.gov
Precursor Ion [M-H]⁻The deprotonated molecular ion of the analyte.
Product Ion To be determined by infusionA specific fragment ion used for confirmation and quantification.

Quantitative Analysis Methods

Once a chromatographic method is developed, it must be validated to ensure it is suitable for its intended purpose, which in a research setting is the accurate quantification of this compound. Validation involves a series of experiments to assess key performance parameters according to established guidelines. researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range. mdpi.com

Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with a known concentration (spiked samples) and calculating the percent recovery. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (short-term) and intermediate precision (within-laboratory variations). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cabidigitallibrary.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net

Table 4: Summary of Quantitative Method Validation Parameters

ParameterTypical Acceptance CriterionDescription
Linearity (r²) ≥ 0.99Correlation coefficient for the calibration curve. mdpi.com
Accuracy 80-120% recoveryCloseness of measured results to the true value.
Precision (RSD) ≤ 15%Agreement between repeated measurements. researchgate.net
Specificity Analyte peak is well-resolved from other peaksEnsures no interference from other components.
LOD / LOQ Signal-to-Noise ratio of 3:1 / 10:1Defines the sensitivity limits of the method.

Stability Studies and Impurity Profiling in Research Samples

Impurity profiling is the identification and quantification of all potential impurities present in a substance. ajprd.com These impurities can originate from the synthetic process (e.g., starting materials, by-products) or from the degradation of the compound over time. researchgate.net Understanding the stability of a research compound is critical for interpreting experimental results and for establishing appropriate storage conditions.

Stability studies are typically conducted using a validated, stability-indicating analytical method. This involves subjecting the compound to forced degradation under various stress conditions to identify potential degradation products. researchgate.net

Common stress conditions include:

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl).

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH). researchgate.net

Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

Thermal Stress: Exposure to high temperatures. researchgate.net

Photolytic Stress: Exposure to UV or visible light.

Samples are taken at various time points and analyzed by a chromatographic method like HPLC or LC-MS/MS. The goal is to separate the main compound from any products that are formed. The mass balance, which is the sum of the assay of the parent compound and the levels of its degradation products, should be close to 100%, demonstrating that all major degradation products have been detected. researchgate.net

Table 5: Typical Forced Degradation Study Conditions

Stress ConditionExample Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl at 60 °CTo test stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60 °CTo test stability in alkaline environments. researchgate.net
Oxidation 3% H₂O₂ at room temperatureTo assess susceptibility to oxidation.
Thermal 80 °C (dry heat)To evaluate stability at elevated temperatures.
Photolytic UV/Visible light exposure (ICH Q1B)To determine light sensitivity.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Routes for Enhanced Sustainability

The future development of 2-[3-(difluoromethyl)phenyl]propanoic acid is intrinsically linked to the creation of more sustainable and environmentally friendly synthetic methodologies. Traditional chemical syntheses often rely on harsh reagents and generate considerable waste. Green chemistry principles offer a roadmap for overcoming these challenges. Future research is likely to focus on several key areas to improve the synthesis of this and other 2-arylpropanoic acids.

One promising avenue is the adoption of biocatalysis, which utilizes enzymes to perform chemical reactions with high specificity under mild conditions, thereby reducing byproducts and energy consumption. For instance, the greener synthesis of ibuprofen (B1674241), a structurally related 2-arylpropanoic acid, has been achieved using a catalytic process that enhances atom economy and avoids toxic reagents. chemistryjournals.net The application of similar enzymatic strategies to the synthesis of this compound could significantly improve its environmental footprint.

Another area of focus is the use of alternative and greener solvents. Traditional organic solvents are often volatile and toxic. Research into utilizing solvents like water, ionic liquids, or supercritical fluids for key synthetic steps can lead to more sustainable processes. chemistryjournals.net Furthermore, techniques such as microwave-assisted synthesis and continuous flow chemistry are being explored to reduce reaction times, energy consumption, and improve process safety and efficiency. chemistryjournals.netrsc.org A continuous flow protocol for difluoromethylation using fluoroform (CHF3) as a reagent has already been developed for the synthesis of α-difluoromethyl-amino acids, showcasing a potential pathway for more atom-efficient synthesis of related compounds. rsc.org

The development of sustainable polymerization processes and the use of renewable catalysts are also relevant trends that could influence the future synthesis of this compound. chemistryjournals.net By focusing on these green chemistry approaches, the production of this compound can become more economically viable and environmentally responsible.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design, and their application to this compound and its derivatives holds immense promise. These computational tools can analyze vast datasets to identify patterns and make predictions that can accelerate the development of new therapeutic agents. nih.gov

Furthermore, AI can assist in identifying novel therapeutic targets. nih.gov Machine learning algorithms can analyze complex biological data to uncover new protein-ligand interactions, suggesting new therapeutic applications for existing compounds or guiding the design of new ones. rsc.orgnih.gov For a molecule like this compound, which belongs to a class of compounds with diverse biological effects, AI could help to identify previously unknown molecular targets.

Generative models and deep learning can also be used for the de novo design of molecules with optimized properties. nih.gov These algorithms can generate novel chemical structures that are predicted to have high potency, selectivity, and favorable pharmacokinetic profiles. The strategic incorporation of fluorine, a common practice in modern drug design to enhance metabolic stability and binding affinity, can be guided and optimized by AI. researchgate.netikprress.org

The integration of AI into the entire drug development pipeline, from initial design and synthesis to predicting toxicity and biodegradability, is set to make the process more efficient and sustainable. mdpi.com

Investigation of Untapped Biological Activities and Molecular Targets

Arylpropanoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-convulsant effects. orientjchem.org The presence of a difluoromethyl group in this compound can significantly influence its physicochemical properties and, consequently, its biological activity. The strategic use of fluorine in drug design is known to enhance metabolic stability, bioavailability, and target selectivity. researchgate.net

Future research should focus on exploring the full spectrum of biological activities of this compound beyond the expected anti-inflammatory effects. Given the known anti-cancer properties of some fluorinated compounds and other arylpropanoic acid derivatives, investigating its potential as an anti-proliferative agent is a logical step. nih.govnih.gov For instance, novel fluorinated asiatic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis in cancer cells. nih.gov

The exploration of its effects on various cellular signaling pathways could reveal novel molecular targets. The promiscuity of some drug targets, like the Aryl Hydrocarbon Receptor (AhR), suggests that even well-characterized compound classes may have undiscovered interactions. nih.gov A comprehensive screening of this compound against a wide panel of receptors, enzymes, and ion channels could uncover unexpected therapeutic opportunities.

Moreover, investigating its potential as an antimicrobial or antifungal agent could be a fruitful area of research, as some 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown promising activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com The unique electronic properties conferred by the difluoromethyl group may lead to novel interactions with microbial targets.

Development of Advanced Characterization Techniques for Complex Biological Interactions

A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for its further development. Advanced characterization techniques are essential for elucidating these complex interactions.

Spectroscopic methods such as fluorescence spectroscopy and circular dichroism can provide valuable insights into protein-ligand binding, including conformational changes in the protein upon ligand binding. jelsciences.com Surface Plasmon Resonance (SPR) is another powerful, label-free technique for measuring binding kinetics and affinity in real-time. jelsciences.com

Computational methods, including molecular docking and molecular dynamics simulations, are becoming increasingly sophisticated and play a vital role in predicting and rationalizing protein-ligand interactions. nih.govnumberanalytics.com These simulations can help to understand the role of the fluorine atoms in binding, including their potential to form hydrogen bonds or engage in multipolar interactions, which can significantly enhance binding affinity. nih.govnih.gov Computational algorithms are being developed to specifically map favorable sites for fluorine atoms on protein structures to guide rational drug design. nih.gov

Q & A

Q. What metabolomic approaches identify degradation products of this compound in biological systems?

  • Methodological Answer: Use LC-HRMS with stable isotope labeling to track metabolic pathways. Incubate the compound with liver microsomes and analyze phase I/II metabolites (e.g., glucuronidation, defluorination). Compare fragmentation patterns with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.